

7-(BenzylOxy)-2-naphthol chemical properties and structure

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Compound of Interest

Compound Name: 7-(BenzylOxy)-2-naphthol

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An In-depth Technical Guide to **7-(BenzylOxy)-2-naphthol**: Synthesis, Properties, and Applications

Executive Summary

7-(BenzylOxy)-2-naphthol is a key organic intermediate characterized by a naphthalene core functionalized with both a hydroxyl group and a benzylOxy ether. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. The hydroxyl group provides a reactive site for various transformations, while the benzylOxy group acts as a stable, yet readily cleavable, protecting group. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, spectral characterization, and its applications as a versatile building block in drug discovery and development.

Molecular Structure and Physicochemical Properties

7-(BenzylOxy)-2-naphthol, with the chemical formula $C_{17}H_{14}O_2$, consists of a naphthalen-2-ol backbone where the hydrogen of the hydroxyl group at position 7 has been substituted with a benzyl group via an ether linkage.^{[1][2]} This structure imparts a combination of rigidity from the fused aromatic rings and conformational flexibility from the benzylic ether group. Its core properties are summarized below.

Property	Value	Source(s)
CAS Number	118495-07-1	[1] [3] [4] [5]
Molecular Formula	C ₁₇ H ₁₄ O ₂	[1] [3] [4] [6]
Molecular Weight	250.29 g/mol	[1] [3] [5]
Melting Point	151-152 °C	[1]
Appearance	White to light yellow powder	[7]
InChI Key	UNBCQJKOYUSQAW- UHFFFAOYSA-N	[6]
SMILES	Oc1cc2c(cc1)ccc(c2)OCc1ccc cc1	[6]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of **7-(Benzylxy)-2-naphthol** is achieved through a regioselective Williamson ether synthesis, starting from 2,7-Dihydroxynaphthalene and benzyl chloride.[\[1\]](#)

Causality of Experimental Design

The choice of reagents and conditions is critical for achieving high yield and purity. 2,7-Dihydroxynaphthalene possesses two phenolic hydroxyl groups at positions 2 and 7, which have different acidities. The reaction must be controlled to favor mono-benzylation at the desired position.

- **Base Selection:** A mild base, such as potassium carbonate (K₂CO₃), is employed. Its role is to deprotonate one of the hydroxyl groups to form a more nucleophilic phenoxide. A strong base like sodium hydride might lead to double alkylation or other side reactions. The use of a slight molar excess of the diol relative to the benzylating agent can also help minimize the formation of the dialkylated product.
- **Solvent Choice:** A polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and the intermediate salt while not participating in the reaction, thus facilitating the S_N2 substitution mechanism.

- Regioselectivity: The hydroxyl group at the C-2 position is generally more acidic than the one at C-7 due to the electronic effects of the fused ring system. However, selective benzylation at the C-7 position can be achieved under carefully controlled conditions, often exploiting subtle differences in reactivity or through purification of the resulting isomeric mixture. For the purpose of this guide, we describe the general synthesis which may produce a mixture that requires separation.

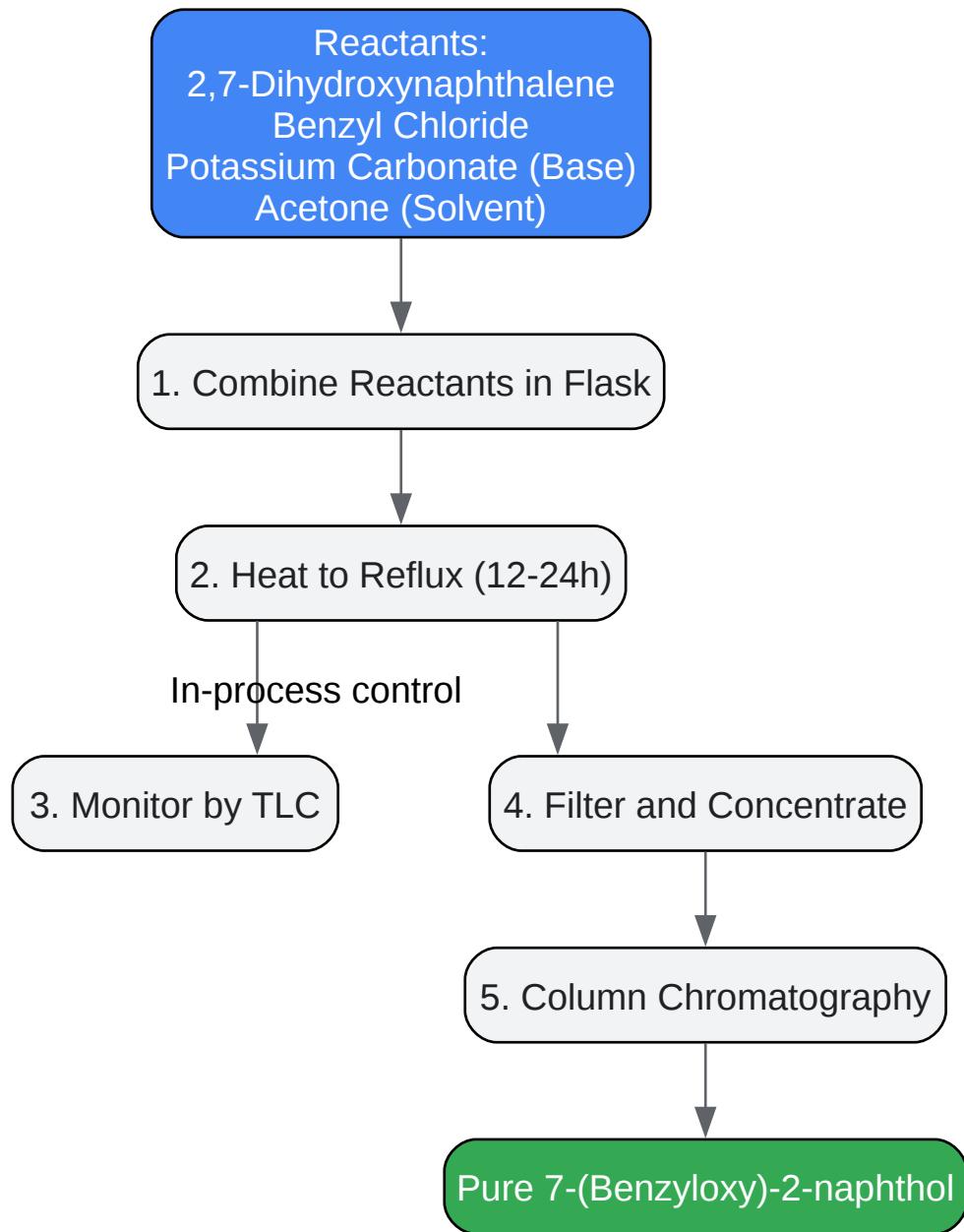
Experimental Protocol: Synthesis of 7-(Benzylxy)-2-naphthol

This protocol outlines a self-validating system for the synthesis, where progress can be monitored and the product's identity confirmed.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,7-dihydroxynaphthalene (1.0 eq), potassium carbonate (1.5 eq), and a suitable volume of anhydrous acetone.
- Reagent Addition: Stir the suspension at room temperature for 30 minutes. Slowly add benzyl chloride (0.95 eq) to the mixture via a dropping funnel. The sub-stoichiometric amount of benzyl chloride is used to minimize the formation of the di-benzylated byproduct.
- Reaction Execution: Heat the mixture to reflux and maintain it for 12-24 hours.
- Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane. The disappearance of the starting material and the appearance of new spots (mono- and di-benzylated products) indicate reaction progression.
- Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Dissolve the crude residue in a suitable solvent like dichloromethane and wash with water to remove any remaining salts or DMF (if used). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product is purified by column

chromatography on silica gel to separate the desired **7-(BenzylOxy)-2-naphthol** from the starting material, the isomeric product, and the di-substituted byproduct.

Synthesis Workflow Diagram



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Caption: Williamson Ether Synthesis of **7-(BenzylOxy)-2-naphthol**.

Spectral Characterization

Confirming the identity and purity of the synthesized **7-(BenzylOxy)-2-naphthol** is paramount. Standard spectroscopic methods are employed for this purpose.

- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak $[M]^+$ or $[M+H]^+$ at m/z 250.29.^[6] A characteristic fragmentation pattern involves the cleavage of the benzylic ether bond, giving a prominent peak at m/z 91 for the benzyl cation ($[C_7H_7]^+$).
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum provides a clear fingerprint of the molecule. Expected signals include:
 - A singlet around 5.1-5.2 ppm for the two benzylic protons (-O-CH₂-Ph).
 - A multiplet between 7.3-7.5 ppm for the five protons of the phenyl ring.
 - A series of doublets and multiplets in the aromatic region (7.0-7.8 ppm) corresponding to the six protons on the naphthalene core.
 - A singlet for the hydroxyl proton (-OH), whose chemical shift is variable and depends on concentration and solvent.
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^{13}C NMR spectrum should show 17 distinct carbon signals, confirming the molecular formula. Key signals include the benzylic carbon (~70 ppm), the carbons of the phenyl ring (127-137 ppm), and the ten carbons of the naphthalene ring, including two oxygen-bearing carbons at lower field.

Chemical Reactivity and Synthetic Utility

The utility of **7-(BenzylOxy)-2-naphthol** stems from its distinct reactive sites.

- The Phenolic Hydroxyl Group: The -OH group at the C-2 position is nucleophilic and can undergo further O-alkylation, acylation, or serve as the key functional group in multicomponent reactions. For instance, it is a suitable substrate for the Betti reaction, a one-pot condensation with an aldehyde and an amine to form aminobenzylnaphthols, a class of compounds with significant interest in medicinal chemistry for their potential anticancer activities.^{[8][9]}

- The Naphthalene Ring: The electron-rich naphthalene core is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the activating hydroxyl and benzyloxy groups.
- The Benzyloxy Protecting Group: The benzyl ether is stable under a wide range of reaction conditions but can be selectively cleaved when needed. The most common method for deprotection is catalytic hydrogenolysis ($H_2/Pd-C$), which regenerates the hydroxyl group at C-7, yielding 2,7-dihydroxynaphthalene. This deprotection strategy is fundamental in multi-step syntheses where the C-7 hydroxyl needs to be revealed at a later stage.

Applications in Medicinal Chemistry and Drug Development

The naphthol scaffold is a privileged structure in drug discovery, appearing in numerous bioactive compounds.^[10] **7-(BenzylOxy)-2-naphthol** serves as an important intermediate for accessing derivatives with therapeutic potential.

- Anticancer Agents: Naphthol derivatives, including aminobenzylnaphthols and naphthoquinones, have shown potent cytotoxic activity against various cancer cell lines.^[8] ^[11] The ability to functionalize the **7-(BenzylOxy)-2-naphthol** core allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
- S1P1 Receptor Agonists: The structurally related (7-benzylOxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been developed as potent sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists, which are targets for treating autoimmune diseases like multiple sclerosis.^[12] This highlights the value of the benzyloxynaphthyl motif in designing modulators for G-protein coupled receptors.
- Antibacterial and Antifungal Agents: The incorporation of the naphthol moiety into larger heterocyclic systems, such as triazoles, has yielded compounds with significant antibacterial and antifungal properties.^[10]^[13]

Conclusion

7-(BenzylOxy)-2-naphthol is more than a simple chemical compound; it is a versatile and strategic platform for synthetic chemistry. Its well-defined structure, predictable reactivity, and

the dual functionality offered by the hydroxyl and protected benzyloxy groups provide chemists with a reliable tool for constructing complex molecular architectures. For researchers in drug development, it represents a valuable starting point for libraries of novel compounds targeting a range of diseases, from cancer to autoimmune disorders. The robust synthesis and clear characterization profile underscore its importance as a foundational building block in modern organic and medicinal chemistry.

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